1-(6-Chloropyridin-3-yl)ethanethione
Overview
Description
1-(6-Chloropyridin-3-yl)ethanethione is a chemical compound with the molecular formula C7H7ClNOS It is a derivative of pyridine, featuring a chlorine atom at the 6th position and an ethanethione group attached to the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Chloropyridin-3-yl)ethanethione can be synthesized through several methods. One common approach involves the reaction of 6-chloropyridin-3-ylmethylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate thiol, which is then oxidized to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloropyridin-3-yl)ethanethione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfone.
Reduction: The compound can be reduced to form a thiol.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: this compound sulfone.
Reduction: 1-(6-Chloropyridin-3-yl)ethanethiol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
1-(6-Chloropyridin-3-yl)ethanethione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential use in the development of new pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(6-Chloropyridin-3-yl)ethanethione exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
2-Chloropyridine
3-Chloropyridine
2-Chloro-5-(methylaminomethyl)pyridine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)ethanethione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNS/c1-5(10)6-2-3-7(8)9-4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTNQWFGCLDNOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)C1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.